REACTION_CXSMILES
|
C(N(CC)CC)C.C(O[C:12](=[O:14])[CH3:13])(=O)C.[NH2:15][C:16]1[C:17]([NH:31][CH2:32][CH:33]2[CH2:38][CH2:37][N:36](C(OC(C)(C)C)=O)[CH2:35][CH2:34]2)=[CH:18][C:19]([NH:22][C:23]2[CH:28]=[N:27][C:26]([C:29]#[N:30])=[CH:25][N:24]=2)=[N:20][CH:21]=1.CC1C=CC(S(O)(=O)=O)=CC=1>CN(C=O)C>[C:29]([C:26]1[N:27]=[CH:28][C:23]([NH:22][C:19]2[N:20]=[CH:21][C:16]([NH:15][C:12](=[O:14])[CH3:13])=[C:17]([NH:31][CH2:32][CH:33]3[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]3)[CH:18]=2)=[N:24][CH:25]=1)#[N:30]
|
Name
|
|
Quantity
|
11 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
tert-butyl 4-((5-amino-2-(5-cyanopyrazin-2-ylamino)-pyridin-4-ylamino)-methyl)-piperidine-1-carboxylate
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=NC1)NC1=NC=C(N=C1)C#N)NCC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
eluted with 2M ammonia in methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purified by preparative HPLC
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1N=CC(=NC1)NC1=CC(=C(C=N1)NC(C)=O)NCC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 29.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |